

# An In-depth Technical Guide to N,O,O'-Tritosyldiethanolamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N-Bis[2-(*p*-tolylsulfonyloxy)ethyl]-*p*-toluenesulfonamide*

Cat. No.: B091027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N,O,O'-Tritosyldiethanolamine, systematically named **N,N-Bis[2-(*p*-tolylsulfonyloxy)ethyl]-*p*-toluenesulfonamide**, is a triply tosylated derivative of diethanolamine. The introduction of three *p*-toluenesulfonyl (tosyl) groups significantly alters the physicochemical properties of the parent diethanolamine molecule, transforming it from a hydrophilic, basic compound into a more complex, lipophilic structure. The tosyl groups, being excellent leaving groups, also impart significant reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the basic characteristics of N,O,O'-Tritosyldiethanolamine, including its physical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

## Core Characteristics

The fundamental properties of N,O,O'-Tritosyldiethanolamine are summarized in the table below. These data are compiled from commercial supplier information and crystallographic studies.

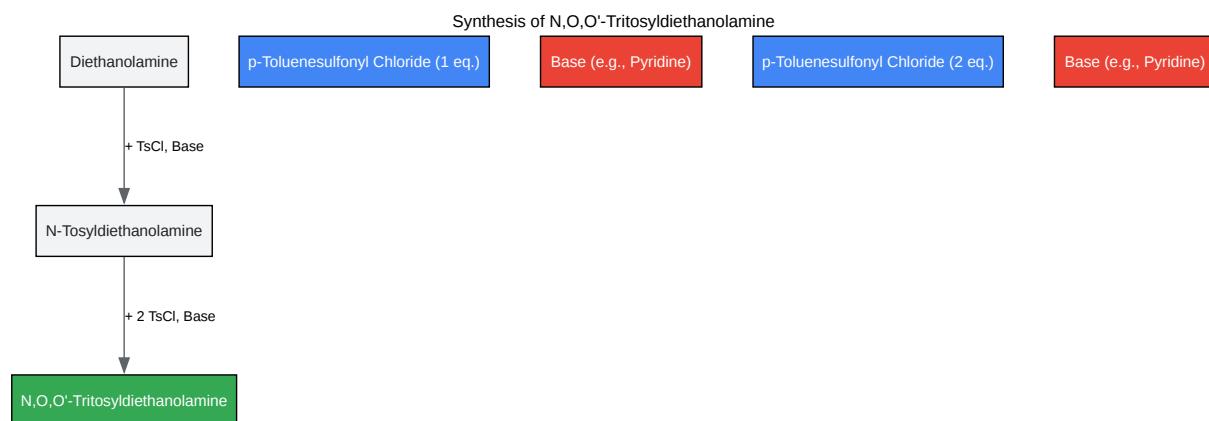
Property	Value	Reference
Chemical Name	N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	N,O,O'-Tritosyldiethanolamine, N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide	<a href="#">[2]</a>
CAS Number	16695-22-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>25</sub> H <sub>29</sub> NO <sub>8</sub> S <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	567.69 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	92-98 °C	<a href="#">[2]</a>
Appearance	Crystalline powder	<a href="#">[4]</a>

## Synthesis

The synthesis of N,O,O'-Tritosyldiethanolamine involves the tosylation of diethanolamine, where the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl groups react with p-toluenesulfonyl chloride.

## Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step tosylation process.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for N,O,O'-Tritosyldiethanolamine.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of N,O,O'-Tritosyldiethanolamine, adapted from general tosylation procedures. The original synthesis is reported by Searle & Geue (1984).<sup>[5]</sup>

Materials:

- Diethanolamine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or triethylamine)
- Dichloromethane (DCM)

- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethanolamine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Reagents: To the cooled solution, add pyridine (3.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (3.3 eq.). Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by recrystallization from ethanol to yield N,O,O'-Tritosyldiethanolamine as a crystalline solid.

## Spectroscopic Characteristics (Predicted)

As experimental spectra for N,O,O'-Tritosyldiethanolamine are not readily available, the following sections describe the expected spectroscopic characteristics based on the known structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three tosyl groups and the aliphatic protons of the diethanolamine backbone.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.6	Doublet	6H	Aromatic protons ortho to the sulfonyl groups
~7.4 - 7.2	Doublet	6H	Aromatic protons meta to the sulfonyl groups
~4.2 - 4.0	Triplet	4H	-CH <sub>2</sub> -O-Ts
~3.6 - 3.4	Triplet	4H	-CH <sub>2</sub> -N-Ts
~2.4	Singlet	9H	Methyl protons of the three tosyl groups

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the tosyl groups and the diethanolamine core.

Chemical Shift ( $\delta$ , ppm)	Assignment
~145	Aromatic C-SO <sub>2</sub>
~135	Aromatic C-CH <sub>3</sub>
~130	Aromatic CH (ortho to SO <sub>2</sub> )
~128	Aromatic CH (meta to SO <sub>2</sub> )
~68	-CH <sub>2</sub> -O-Ts
~48	-CH <sub>2</sub> -N-Ts
~21	-CH <sub>3</sub>

## IR Spectroscopy

The infrared spectrum will be dominated by strong absorptions from the sulfonyl groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1370 - 1340	Strong	Asymmetric SO <sub>2</sub> stretching (sulfonate ester and sulfonamide)
~1190 - 1170	Strong	Symmetric SO <sub>2</sub> stretching (sulfonate ester)
~1170 - 1150	Strong	Symmetric SO <sub>2</sub> stretching (sulfonamide)
~1600, ~1495	Medium	Aromatic C=C stretching
~1090	Strong	S-O-C stretching
~950	Strong	S-N stretching

## Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity depending on the ionization method. The fragmentation pattern will likely be

dominated by the cleavage of the tosyl groups.

m/z	Interpretation
567.1	[M] <sup>+</sup> (Molecular ion)
412.1	[M - C <sub>7</sub> H <sub>7</sub> SO <sub>2</sub> ] <sup>+</sup> (Loss of a tosyl radical)
257.0	[M - 2(C <sub>7</sub> H <sub>7</sub> SO <sub>2</sub> )] <sup>+</sup> (Loss of two tosyl radicals)
155.0	[C <sub>7</sub> H <sub>7</sub> SO <sub>2</sub> ] <sup>+</sup> (Tosyl cation)
91.1	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Applications and Future Directions

N,O,O'-Tritosyldiethanolamine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the preparation of azamacrocycles.<sup>[1][3]</sup> The presence of three tosyl groups allows for sequential or differential reactivity, enabling the construction of intricate molecular architectures. Its utility in drug development may lie in its role as a scaffold or a precursor to novel therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N,N-双[2-(对甲苯磺酰氧基)乙基]-对甲苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Bis 2-(p-tolylsulfonyloxy)ethyl -p-toluenesulfonamide 97 16695-22-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. N-Methyl-p-toluenesulfonamide(640-61-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,O,O'-Tritosyldiethanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091027#basic-characteristics-of-n-o-o-tritosyldiethanolamine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)